molecular formula C7H4ClF2NO2 B1484794 5-Chloro-4-(difluoromethoxy)picolinaldehyde CAS No. 1807265-74-2

5-Chloro-4-(difluoromethoxy)picolinaldehyde

Cat. No.: B1484794
CAS No.: 1807265-74-2
M. Wt: 207.56 g/mol
InChI Key: SOZGAZIUXJCKRA-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethoxy)picolinaldehyde is a substituted pyridine derivative featuring a chlorine atom at position 5, a difluoromethoxy group at position 4, and an aldehyde functional group at position 2. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-withdrawing substituents, which enhance its utility in condensation and cross-coupling reactions.

Properties

IUPAC Name

5-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGAZIUXJCKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropicolinaldehyde with difluoromethyl ether under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Chloro-4-(difluoromethoxy)picolinaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-(difluoromethoxy)picolinaldehyde is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Chloro-4-(difluoromethoxy)picolinaldehyde with key analogs based on substituents, molecular weight, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound Cl (5), OCHF₂ (4), CHO (2) C₇H₄ClF₂O₂ ~204.56* Aldehyde, difluoromethoxy Pharmaceutical intermediates -
5-(Trifluoromethyl)picolinaldehyde CF₃ (5), CHO (2) C₇H₄F₃NO 175.11 Aldehyde, trifluoromethyl Agrochemical synthesis
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH₃ (2) C₆H₅ClFN 159.56 Methyl, chloro, fluoro Ligand in catalysis
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Cl (5), CHF₂ (3), COOH (4) C₇H₆ClF₂N₂O₂ 232.58 Carboxylic acid, difluoromethyl API intermediate (e.g., fungicides)

*Estimated based on molecular formula.

Key Observations:

Electronic Effects : The difluoromethoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group in 5-(Trifluoromethyl)picolinaldehyde but more lipophilic than methoxy or hydroxy groups. This balance enhances metabolic stability in drug candidates .

Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., formation of Schiff bases), contrasting with the carboxylic acid in 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which is suited for salt formation or esterification .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The aldehyde group in the target compound is pivotal for constructing heterocycles (e.g., imidazoles or pyrazoles), similar to tovorafenib’s pyridine backbone .
  • Agrochemicals : Trifluoromethyl analogs (e.g., 5-(Trifluoromethyl)picolinaldehyde ) are preferred in pesticides due to enhanced bioavailability, whereas difluoromethoxy derivatives may offer reduced toxicity .

Biological Activity

5-Chloro-4-(difluoromethoxy)picolinaldehyde is a chemical compound with significant biological activity, primarily explored in the fields of medicinal chemistry and biochemistry. Its unique molecular structure, characterized by the presence of both chloro and difluoromethoxy groups, contributes to its reactivity and interaction with biological systems. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C7H4ClF2NO2
  • Molecular Weight: 207.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to enzyme inhibition. This mechanism is crucial for its application in biochemical assays and studies of enzyme mechanisms.

Biological Applications

  • Enzyme Mechanism Studies:
    • The compound is utilized as a probe in biochemical assays to study enzyme kinetics and mechanisms. Its ability to inhibit specific enzymes makes it valuable for understanding metabolic pathways and regulatory mechanisms.
  • Pharmaceutical Research:
    • Emerging studies indicate that this compound may have applications in drug discovery, particularly as a potential therapeutic agent against various diseases, including cancer. Its inhibitory action on CLK family kinases has been highlighted as a promising target for cancer treatment .
  • Agrochemical Development:
    • The compound is also explored for its potential use in developing agrochemicals, given its reactivity and ability to interact with biological targets in plants.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Study on Enzyme Inhibition:
    A study demonstrated that this compound effectively inhibits CLK kinase activity, which is crucial for regulating alternative splicing in cancer cells. By inhibiting CLK kinases, the compound disrupts cancer cell survival signals, indicating its potential as an anticancer agent .
  • Biochemical Assays:
    In biochemical assays, this compound was shown to selectively inhibit specific enzymes involved in metabolic processes. These findings suggest that it could be used to manipulate metabolic pathways for therapeutic purposes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
PicolinaldehydeLacks chloro and difluoromethoxy groupsLimited enzyme interactions
5-ChloropicolinaldehydeLacks difluoromethoxy groupModerate enzyme inhibition
4-(Difluoromethoxy)picolinaldehydeLacks chloro groupReduced binding affinity
This compound Unique combination enhances stability and reactivitySignificant enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-(difluoromethoxy)picolinaldehyde
Reactant of Route 2
5-Chloro-4-(difluoromethoxy)picolinaldehyde

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